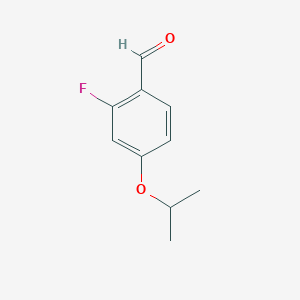

2-Fluoro-4-isopropoxybenzaldehyde

Description

Contextualizing 2-Fluoro-4-isopropoxybenzaldehyde within Contemporary Organic Synthesis

This compound is a versatile intermediate in organic synthesis. Its value lies in the strategic placement of three distinct functional groups on the aromatic ring: an aldehyde, a fluorine atom, and an isopropoxy group. This arrangement allows for a wide range of chemical transformations, making it a valuable precursor for more complex molecular architectures. The aldehyde group is a gateway for forming carbon-carbon and carbon-nitrogen bonds through reactions like aldol (B89426) condensations, Wittig reactions, and reductive aminations. The fluorine and isopropoxy substituents, meanwhile, modulate the reactivity of the aromatic ring and the aldehyde, and impart specific properties to the final products.

The synthesis of such polysubstituted benzaldehydes often requires multi-step sequences. For instance, related structures are prepared by protecting a precursor phenol (B47542) with an appropriate group, followed by directed ortho-metalation or halogenation, and subsequent introduction of the aldehyde function. This synthetic utility places this compound and its analogs at the core of synthetic strategies aimed at producing novel bioactive compounds and advanced materials.

| Property | Value |

|---|---|

| Molecular Formula | C10H11FO |

| Molecular Weight | 166.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1242070-92-3 |

Significance of the Fluorine and Isopropoxy Moieties in Aromatic Systems

The properties and reactivity of this compound are largely dictated by the electronic and steric contributions of the fluorine and isopropoxy groups. Their opposing electronic effects and differing sizes create a unique chemical environment on the aromatic ring.

Influence of the Isopropoxy Group on Molecular Design and Reactivity

The isopropoxy group, an ether linkage, significantly influences the electronic landscape of the aromatic ring. The oxygen atom, with its lone pairs, acts as a strong π-donor through resonance, a (+R) effect. msu.edulibretexts.org This donation substantially increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack than unsubstituted benzene (B151609). msu.edu This activating nature is often exploited to facilitate substitutions on the aromatic ring.

In addition to its electronic contribution, the isopropoxy group has a notable steric profile. Being bulkier than a methoxy (B1213986) group, the isopropyl substituent can create steric hindrance at the adjacent ortho positions. youtube.com This steric bulk can influence the regioselectivity of reactions, often favoring substitution at the less hindered para position over the ortho positions. This effect is a critical tool in molecular design for directing reactions to specific sites on the aromatic ring. rsc.org

| Substituent | Inductive Effect (-I/+I) | Resonance Effect (-R/+R) | Overall Effect on Ring | Directing Influence |

|---|---|---|---|---|

| Fluoro (-F) | Strong -I (Withdrawing) | Weak +R (Donating) | Deactivating | Ortho, Para |

| Isopropoxy (-O-iPr) | Weak -I (Withdrawing) | Strong +R (Donating) | Activating | Ortho, Para |

Overview of Research Trajectories for Fluorinated Benzaldehydes

The strategic incorporation of fluorine into organic molecules is a major trend in modern chemistry, and fluorinated benzaldehydes are key players in this arena. nih.gov Research has consistently shown that the inclusion of fluorine can dramatically improve the pharmacological properties of drug candidates, including their metabolic stability, membrane permeability, and binding affinity. nih.govcapes.gov.br Consequently, fluorinated benzaldehydes are highly valued as building blocks in the synthesis of new pharmaceuticals and agrochemicals.

The global market for fluorinated benzaldehydes has seen steady growth, driven by their increasing use as key intermediates. acs.org They are employed in the synthesis of a wide array of complex molecules, from fluorinated dyes for bio-imaging applications like Positron Emission Tomography (PET) to advanced polymers with enhanced thermal stability. nih.govnih.gov The development of new, efficient methods for the synthesis of fluorinated compounds continues to be an active area of research, ensuring that versatile building blocks like this compound will remain central to innovation in chemical science. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOOMVDJWKWFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 2 Fluoro 4 Isopropoxybenzaldehyde

Multi-Step Synthesis Strategies from Precursor Molecules

The preparation of 2-Fluoro-4-isopropoxybenzaldehyde is typically achieved through a carefully designed sequence of reactions starting from 3-Fluorophenol. A common and effective strategy involves a four-step process:

Alkylation: The phenolic hydroxyl group of 3-Fluorophenol is first protected as an isopropyl ether. This is a crucial step to prevent unwanted side reactions in subsequent stages.

Bromination: A bromine atom is selectively introduced onto the aromatic ring at a specific position to form 1-Bromo-2-fluoro-4-isopropoxybenzene.

Grignard Reaction: The bromo-intermediate undergoes a Grignard exchange reaction.

Formylation: The resulting Grignard reagent is then reacted with a formylating agent, such as N,N-Dimethylformamide (DMF), to introduce the aldehyde group, yielding the final product, this compound. google.com

This synthetic pathway is advantageous due to the accessibility of the starting materials, mild reaction conditions, and the high purity of the final product. google.com

Alkylation of Fluorophenols and Related Derivatives

The initial step in the synthesis is the alkylation of the phenolic hydroxyl group. This transformation converts the acidic phenol (B47542) into a more stable ether, which is essential for controlling the regioselectivity of the subsequent bromination step.

The formation of the intermediate, 1-Fluoro-3-isopropoxybenzene, is achieved via a Williamson ether synthesis. In this reaction, 3-Fluorophenol is treated with 2-Bromopropane in the presence of a base. google.com The base deprotonates the phenolic hydroxyl group to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 2-Bromopropane and displacing the bromide ion to form the desired isopropyl ether.

The reaction is typically carried out by mixing 3-Fluorophenol, a base such as potassium carbonate, and 2-Bromopropane in an organic solvent and applying heat to drive the reaction to completion. google.com

The efficiency and yield of the O-alkylation reaction are highly dependent on the specific conditions employed. Key parameters that are optimized include the choice of base, solvent, and reaction temperature.

Base: A moderately strong base is required to deprotonate the phenol without causing side reactions. Anhydrous potassium carbonate (K₂CO₃) is commonly used as it is effective, inexpensive, and easy to handle. google.comdaneshyari.com The molar ratio of 3-Fluorophenol to potassium carbonate is typically optimized, with ratios around 1:1.80-2.30 being effective. google.com

Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Polar aprotic solvents are generally preferred. Suitable organic solvents include acetonitrile, acetone, tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). google.com In some methodologies for phenol alkylation, solvent-free conditions have also been explored, offering a greener alternative by grinding the reactants together at room temperature. daneshyari.comresearchgate.net

Temperature: The reaction is typically heated to ensure a reasonable reaction rate. google.com However, the optimal temperature can vary depending on the solvent and the specific reactivity of the substrates. For vapor-phase alkylations over solid catalysts, much higher temperatures, ranging from 250 °C to 450 °C, may be employed. mdpi.com The progress of the reaction is monitored to determine the point of completion and avoid the formation of byproducts.

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | 3-Fluorophenol, 2-Bromopropane | Starting material and alkylating agent for isopropoxy group introduction. google.com |

| Base | Potassium Carbonate (K₂CO₃) | Effective for deprotonating the phenol to form the reactive phenoxide. google.comdaneshyari.com |

| Molar Ratio (Phenol:Base:Alkyl Halide) | 1 : 1.80-2.30 : 1.20-1.40 | Ensures complete deprotonation and reaction of the phenol. google.com |

| Solvent | Acetonitrile, Acetone, THF, or DMF | Polar aprotic solvents facilitate the nucleophilic substitution reaction. google.com |

| Temperature | Heating | Increases the reaction rate to achieve completion in a reasonable timeframe. google.com |

Regioselective Bromination of Fluoroisopropoxybenzene Intermediates

Following the successful alkylation, the next critical step is the regioselective bromination of the 1-Fluoro-3-isopropoxybenzene intermediate. This electrophilic aromatic substitution reaction introduces a bromine atom at a specific position on the aromatic ring, which is essential for the subsequent introduction of the aldehyde group. The goal is to synthesize 1-Bromo-2-fluoro-4-isopropoxybenzene. google.com

The choice of brominating reagent is crucial for achieving the desired regioselectivity and avoiding the formation of isomeric byproducts. While elemental bromine can be used, it is hazardous and can sometimes lead to a lack of selectivity. ias.ac.in Milder, more selective, and easier-to-handle solid brominating agents are often preferred.

Tetrabutylammonium Tribromide (TBATB): This reagent is a stable, crystalline solid that serves as a convenient source of bromine. researchgate.net It is known for its high selectivity in the bromination of various organic substrates, including activated aromatic rings. ias.ac.inorganic-chemistry.orgresearchgate.net TBATB is considered an environmentally benign option compared to liquid bromine. researchgate.net

Pyridinium Tribromide (Py·Br₃): Also known as Pyridine Hydrobromide Perbromide, this is another versatile and widely used solid brominating agent. chemicalbook.comcymitquimica.com It is a crystalline, easy-to-handle alternative to elemental bromine that improves the bromination process. researchgate.net In solution, it exists in equilibrium with bromine and pyridinium bromide, providing a controlled release of the brominating species. researchgate.netresearchgate.net

In the synthesis of 1-Bromo-2-fluoro-4-isopropoxybenzene, either tetrabutylammonium tribromide or pyridinium tribromide can be effectively used as the bromination reagent. google.com

| Reagent | Formula | Key Advantages |

|---|---|---|

| Tetrabutylammonium Tribromide (TBATB) | (C₄H₉)₄NBr₃ | Stable solid, high regioselectivity, safer and easier to handle than Br₂, environmentally favorable. researchgate.netorganic-chemistry.org |

| Pyridinium Tribromide (Py·Br₃) | C₅H₅N·HBr·Br₂ | Crystalline solid, easy to handle, simplifies work-up and purification, controlled release of bromine. chemicalbook.comresearchgate.netchegg.com |

The high regioselectivity observed in the bromination of 1-Fluoro-3-isopropoxybenzene is governed by the principles of electrophilic aromatic substitution, specifically the directing effects of the substituents on the benzene (B151609) ring. libretexts.orglumenlearning.com

The two substituents, fluorine (-F) and isopropoxy (-OCH(CH₃)₂), exert a combined influence on the position of the incoming electrophile (Br⁺).

Isopropoxy Group (-O-iPr): The oxygen atom of the isopropoxy group has lone pairs of electrons that it can donate to the aromatic ring through resonance. This makes it a strong activating group and a powerful ortho, para-director. organicchemistrytutor.com It significantly increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack.

Fluorine Atom (-F): As a halogen, fluorine is an electronegative atom and withdraws electron density from the ring through the inductive effect, making it a deactivating group. However, it also has lone pairs of electrons that can be donated via resonance, making it an ortho, para-director. libretexts.orgorganicchemistrytutor.com

In the case of 1-Fluoro-3-isopropoxybenzene, the two directing effects are synergistic. The powerful activating and directing effect of the isopropoxy group at position 3 strongly directs the incoming electrophile to its ortho (positions 2 and 4) and para (position 6) positions. The fluorine at position 1 also directs to its ortho (position 2) and para (position 4) positions. The position that is most activated is position 4, as it is para to the strongly activating isopropoxy group and ortho to the fluorine atom. Position 2 is also activated, being ortho to both groups. However, the formation of 1-Bromo-2-fluoro-4-isopropoxybenzene indicates that substitution occurs preferentially at the position ortho to the fluorine and para to the isopropoxy group, which is a common outcome in such systems. mdpi.comresearchgate.net This high degree of selectivity is crucial for the successful synthesis of the desired intermediate.

Grignard Reaction and Formylation for Aldehyde Introduction

A prominent and effective method for synthesizing this compound involves the formation of a Grignard reagent from a bromo-intermediate, followed by formylation. This multi-step process allows for the precise introduction of the aldehyde group onto the fluorinated aromatic ring.

Reaction of Bromo-Intermediate with Isopropyl Magnesium Chloride

The synthesis commences with a halogen-magnesium exchange reaction. The starting material, 1-bromo-2-fluoro-4-isopropoxybenzene, is dissolved in an appropriate solvent, typically an ether like tetrahydrofuran (THF), to stabilize the resulting organometallic species. google.com Isopropyl magnesium chloride (i-PrMgCl), a common Grignard reagent, is then introduced to the solution. google.com This initiates a Grignard exchange, where the more reactive isopropyl Grignard reagent exchanges with the less reactive aryl bromide, forming the desired aryl Grignard reagent, 2-fluoro-4-isopropoxyphenylmagnesium chloride. google.com This transmetalation is a crucial step for activating the aromatic ring for the subsequent formylation. wikipedia.org

The general reaction is as follows: 1-bromo-2-fluoro-4-isopropoxybenzene + i-PrMgCl → 2-fluoro-4-isopropoxyphenylmagnesium chloride + i-PrCl

Formylation using Dimethylformamide (DMF)

Once the aryl Grignard reagent is formed in situ, it serves as a potent nucleophile. The introduction of the aldehyde functional group is achieved through a formylation reaction, a classic application of Grignard chemistry. wikipedia.org N,N-Dimethylformamide (DMF) is a widely used formylating agent for this purpose. google.comcore.ac.uk The Grignard reagent attacks the electrophilic carbonyl carbon of DMF. This addition forms a tetrahedral intermediate, a hemiaminal salt, which is then hydrolyzed, typically with an acidic workup (e.g., using 2N hydrochloric acid), to yield the final product, this compound. google.comwikipedia.org

The reaction proceeds in two main stages:

Nucleophilic Addition: 2-fluoro-4-isopropoxyphenylmagnesium chloride + DMF → Hemiaminal intermediate

Hydrolysis: Hemiaminal intermediate + H₃O⁺ → this compound

Temperature Control and Reaction Environment Optimization

Grignard reactions are notoriously exothermic and sensitive to reaction conditions. hzdr.deresearchgate.net Therefore, stringent temperature control and optimization of the reaction environment are critical for ensuring high yield and purity while maintaining process safety. hzdr.deresearchgate.net

Reaction Initiation: The initial Grignard exchange is highly sensitive. The reaction is typically performed at low temperatures, for instance, by adding the isopropyl magnesium chloride solution dropwise while maintaining the temperature between -10 °C and 0 °C. google.com This controlled addition prevents a sudden, uncontrolled exothermic reaction and minimizes the formation of side products, such as those from Wurtz coupling. researchgate.net

Formylation Step: Following the formation of the Grignard reagent, the formylation with DMF is also conducted at reduced temperatures. For example, a THF solution of DMF is added dropwise while the temperature is kept at -15 °C. google.com After the addition is complete, the reaction mixture may be allowed to slowly warm to room temperature to ensure the reaction proceeds to completion. google.com

Inert Atmosphere: The entire process must be carried out under an inert atmosphere, typically nitrogen or argon. google.com Grignard reagents are highly reactive towards atmospheric oxygen and moisture, which would otherwise quench the reagent and significantly reduce the yield. researchgate.netsigmaaldrich.com

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | Stabilizes the Grignard reagent. |

| Grignard Exchange Temperature | -10 °C to 0 °C | Controls exothermicity and minimizes side reactions. |

| Formylation Temperature | -15 °C, then slowly warm | Ensures controlled reaction with DMF. |

| Atmosphere | Inert (Nitrogen) | Prevents quenching of the Grignard reagent by air or moisture. |

| Workup | Acidic (e.g., 2N HCl) | Hydrolyzes the intermediate to the final aldehyde product. |

Deprotection Strategies to Related Hydroxybenzaldehydes (e.g., Boron Trichloride)

The isopropoxy group in this compound often serves as a protecting group for a hydroxyl functional group. google.com This strategy is employed because the free hydroxyl group would be acidic enough to quench the Grignard reagent, preventing the desired reaction. After the aldehyde has been successfully introduced, the isopropyl group can be removed to yield 2-fluoro-4-hydroxybenzaldehyde (B1296990), a valuable intermediate for various physiologically active compounds. google.com

Boron trichloride (BCl₃) is a powerful Lewis acid and an effective reagent for the cleavage of ether linkages, including the deprotection of isopropoxy groups. google.comorganic-chemistry.org The reaction is typically carried out by treating this compound with boron trichloride in a suitable solvent like dichloromethane at low temperatures (e.g., -15 °C to 0 °C). google.com The boron atom coordinates to the ether oxygen, weakening the carbon-oxygen bond and facilitating its cleavage to liberate the desired phenolic hydroxyl group after a workup step. organic-chemistry.org This method is advantageous due to its high efficiency and chemoselectivity under mild conditions. organic-chemistry.orgresearchgate.net

Alternative and Emerging Synthetic Routes to Fluorinated Aromatic Aldehydes

While the Grignard route is well-established, the growing importance of organofluorine compounds in pharmaceuticals and agrochemicals drives research into alternative and more direct synthetic methods. nih.gov

One alternative approach is the aldehyde-selective Wacker-type oxidation of allylic fluorides, which provides a direct route to β-fluorinated aldehydes. nih.gov Other methods focus on the late-stage introduction of fluorine. For instance, catalytic methods using electrophilic fluorinating agents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) have been developed to introduce fluorine under relatively mild conditions, which can be suitable for complex molecules. mdpi.com

Direct Fluorination Approaches and their Challenges

The ideal synthesis of a fluorinated aromatic compound would involve the direct substitution of a C-H bond with a C-F bond. However, direct fluorination of aromatic compounds is fraught with challenges.

Reactivity of Elemental Fluorine: Using elemental fluorine (F₂) is often impractical as it is highly reactive and non-selective, leading to a mixture of products and potential degradation of the starting material. researchgate.net

Selectivity: Achieving high regioselectivity in C-H fluorination is a major hurdle. Aromatic rings often have multiple C-H bonds, and controlling which one is fluorinated is difficult. mdpi.com

Harsh Conditions: Many traditional fluorination protocols require harsh reagents or conditions that are not compatible with a wide range of functional groups. nih.gov

Catalyst Development: While significant progress has been made in transition-metal-catalyzed C-H activation, developing robust catalysts for direct C-F bond formation remains a complex challenge. nih.govacs.org For example, some palladium-catalyzed methods have been explored, but they can be complex and require specific electrophilic fluorine sources. nih.govacs.org

| Challenge | Description |

|---|---|

| Low Selectivity | Difficulty in controlling the position of fluorination on the aromatic ring, leading to isomeric mixtures. |

| Harsh Reagents | Use of highly reactive and often hazardous fluorinating agents (e.g., F₂ gas). |

| Over-fluorination | Potential for multiple fluorine atoms to be added to the aromatic ring. |

| Functional Group Intolerance | Harsh conditions can destroy sensitive functional groups on the substrate molecule. |

Ongoing research focuses on overcoming these obstacles through methods like organic photoredox catalysis, which may enable direct C-H fluorination under metal-free conditions, although these are still emerging technologies. mdpi.com

Modifications via Electrophilic Aromatic Substitution

A crucial step in the synthesis of aromatic aldehydes like this compound is the introduction of a formyl group (-CHO) onto the aromatic ring. This is typically achieved through electrophilic aromatic substitution, a class of reactions where an electrophile replaces an atom, usually hydrogen, on an aromatic ring. wikipedia.org For this reaction to be effective, the aromatic ring must be electron-rich, making it a suitable nucleophile to attack the electrophile. wikipedia.orgyoutube.comwikipedia.orgorganic-chemistry.org Phenols and anilines are common substrates due to their strong electron-donating nature. wikipedia.org

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. youtube.comwikipedia.orgorganic-chemistry.orgcambridge.orgnrochemistry.com This reaction utilizes a "Vilsmeier reagent," a substituted chloroiminium ion, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). youtube.comwikipedia.orgnrochemistry.com The Vilsmeier reagent is a weak electrophile that reacts effectively with activated aromatic rings. youtube.comnrochemistry.com

The mechanism involves two main stages:

Formation of the Vilsmeier Reagent : DMF reacts with POCl₃ to form the electrophilic chloroiminium salt. youtube.comcambridge.org

Electrophilic Attack : The electron-rich aromatic ring (the precursor to this compound) attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during the workup phase to yield the final aryl aldehyde. youtube.comwikipedia.org

The regioselectivity of the substitution is influenced by both electronic effects of the substituents on the ring and steric hindrance, with the formyl group typically adding to the less sterically hindered position, often para to the activating group. youtube.com Other formylation methods include the Gattermann-Koch reaction (using CO and HCl), the Reimer-Tiemann reaction (using chloroform), and the Duff reaction (using hexamethylenetetramine). wikipedia.org

| Formylation Reaction | Reagents | Substrate Requirement |

|---|---|---|

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Electron-rich aromatic or heterocyclic compounds youtube.comnrochemistry.com |

| Gattermann-Koch Reaction | Carbon monoxide, Hydrochloric acid, Lewis acid catalyst | Aromatic compounds wikipedia.org |

| Reimer-Tiemann Reaction | Chloroform, base | Phenols wikipedia.org |

| Duff Reaction | Hexamethylenetetramine, acid | Phenols and other activated aromatics wikipedia.org |

Flow Chemistry Applications in Synthesis of Aromatic Aldehydes

Flow chemistry, or continuous-flow processing, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates, including aromatic aldehydes. acs.orgresearchgate.net This approach offers significant advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous reagents, such as the Vilsmeier-Haack formylation. acs.orgnih.govrsc.orgresearchgate.net

The Vilsmeier reagent is highly reactive and its formation can be exothermic, posing safety risks on a large scale in batch reactors. nih.govresearchgate.net Flow chemistry mitigates these risks through the use of microreactors or meso-scale reactors, which have a high surface-area-to-volume ratio. rsc.orgwiley-vch.de This characteristic allows for superior heat transfer and precise temperature control, preventing dangerous exotherms and suppressing the formation of undesired byproducts. nih.govrsc.orgnih.govbeilstein-journals.org

Key benefits of using flow chemistry for aldehyde synthesis include:

Enhanced Safety : The small reaction volumes within the reactor at any given time minimize the risk associated with handling highly reactive or unstable intermediates like the Vilsmeier reagent. acs.orgresearchgate.net

Improved Control : Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher selectivity and cleaner reaction profiles. nih.govrsc.orgwiley-vch.de

Scalability : Scaling up production in a flow system is often more straightforward than in batch processes. Instead of using larger, more hazardous reactors, the system can be run for longer periods or multiple reactor lines can be operated in parallel ("numbering-up"). rsc.org

For the Vilsmeier-Haack reaction, a flow process can be designed where DMF and POCl₃ are mixed in a microreactor to safely generate the reagent, which is then immediately combined with the aromatic substrate in a subsequent reactor zone. acs.orgresearchgate.netwiley-vch.de This approach not only enhances safety but can also improve reaction efficiency and throughput. researchgate.netrsc.org

| Advantage of Flow Chemistry | Description | Relevance to Aldehyde Synthesis |

|---|---|---|

| Superior Heat Transfer | High surface-area-to-volume ratio in microreactors allows for rapid dissipation of heat. rsc.orgwiley-vch.de | Safely controls exothermic formylation reactions like the Vilsmeier-Haack. nih.govresearchgate.net |

| Precise Parameter Control | Accurate management of temperature, pressure, and residence time. nih.govwiley-vch.de | Improves reaction selectivity and yield, reducing byproducts. rsc.org |

| Safe Handling of Reagents | Minimizes the amount of hazardous material present at any one time. researchgate.net | Ideal for using highly reactive intermediates such as the Vilsmeier reagent. acs.orgresearchgate.net |

| Facilitated Scale-Up | Production is increased by extending operational time or parallelizing reactors. rsc.org | Allows for efficient transition from laboratory-scale to industrial production. acs.org |

Chemical Reactivity and Transformation Studies of 2 Fluoro 4 Isopropoxybenzaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group in 2-Fluoro-4-isopropoxybenzaldehyde is a primary site for a variety of chemical transformations, most notably nucleophilic addition, condensation, and oxidation reactions.

Nucleophilic Addition Reactions and Derivative Formation

The carbon atom of the carbonyl group in the aldehyde is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the formation of a diverse range of derivatives.

The reduction of the aldehyde functional group in this compound to a primary alcohol, (2-Fluoro-4-isopropoxyphenyl)methanol, is a fundamental transformation. This is typically achieved using complex metal hydrides such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon.

The general mechanism involves the nucleophilic addition of a hydride to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent workup with a protic solvent, such as water or dilute acid, protonates the alkoxide to yield the final alcohol product. While specific studies detailing the reduction of this compound are not extensively published, the reaction is a standard and predictable transformation for aromatic aldehydes.

Table 1: General Conditions for Aldehyde Reduction

| Reagent | Solvent | Workup | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | Aqueous Acid | Primary Alcohol |

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically catalyzed by acid.

The formation of the C=N double bond in the imine product is a versatile method for creating new carbon-nitrogen bonds, and the resulting Schiff bases are important intermediates in organic synthesis. The specific characteristics of the imine, such as stability and further reactivity, depend on the nature of the substituent on the primary amine.

Oxidation Reactions to Carboxylic Acids

The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 2-Fluoro-4-isopropoxybenzoic acid. This transformation is a common synthetic step and can be accomplished using a variety of oxidizing agents.

Common reagents for this oxidation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent. The choice of oxidant often depends on the presence of other functional groups in the molecule that might also be susceptible to oxidation. The resulting 2-Fluoro-4-isopropoxybenzoic acid is a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and materials.

Reactions Involving the Aromatic Ring

The substituents on the benzene (B151609) ring of this compound—the fluorine atom, the isopropoxy group, and the aldehyde group—collectively influence the reactivity of the ring towards electrophilic attack.

Electrophilic Aromatic Substitution (EAS) with Ortho-Para Directing Effects

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring determine the position of the incoming electrophile. The directing effects of the substituents are a consequence of both inductive and resonance effects.

Isopropoxy Group (-OCH(CH₃)₂): The oxygen atom of the isopropoxy group has lone pairs of electrons that can be donated into the aromatic ring through resonance. This makes the isopropoxy group a strong activating group and an ortho, para-director.

Aldehyde Group (-CHO): The aldehyde group is a deactivating group and a meta-director due to its electron-withdrawing nature through both induction and resonance.

When considering the combined effects on this compound, the powerful activating and ortho, para-directing effect of the isopropoxy group is generally dominant. The fluorine atom also directs ortho and para. The positions ortho to the isopropoxy group are positions 3 and 5, and the position para is occupied by the fluorine atom. The positions ortho to the fluorine atom are position 1 (occupied by the aldehyde) and position 3. The position para to the fluorine is position 5.

Therefore, incoming electrophiles are most likely to substitute at positions 3 and 5, which are ortho to the strongly activating isopropoxy group and either ortho or para to the fluorine atom. The aldehyde group's meta-directing influence would also favor substitution at position 3. Steric hindrance may influence the relative ratio of substitution at these positions.

Table 2: Directing Effects of Substituents on this compound

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -CHO | 1 | Deactivating | meta (to positions 3 and 5) |

| -F | 2 | Deactivating | ortho, para (to positions 3 and 5) |

Halogenation (e.g., Bromine, Chlorine with Lewis Acid Catalysts)

The halogenation of aromatic compounds is a pivotal transformation in organic synthesis. In the case of this compound, the introduction of halogen atoms such as bromine or chlorine onto the aromatic ring can be achieved, typically employing Lewis acid catalysts to enhance the electrophilicity of the halogenating agent.

Lewis acids, such as zirconium(IV) chloride (ZrCl4), have demonstrated high catalytic activity in bromination reactions. These reactions can proceed via a radical generation pathway under mild conditions. For instance, the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a brominating reagent in the presence of a Lewis acid catalyst allows for efficient bromination. It is noteworthy that in the absence of a Lewis acid and in the presence of a Brønsted acid, the reaction may favor aromatic ring bromination over benzylic bromination.

While specific studies on the halogenation of this compound are not extensively detailed in the provided search results, the general principles of electrophilic aromatic substitution suggest that the fluorine and isopropoxy groups will direct incoming electrophiles. The isopropoxy group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The aldehyde group is a deactivating, meta-directing group. The interplay of these electronic effects will determine the regioselectivity of the halogenation reaction.

Nucleophilic Aromatic Substitution (SNAr) Modulated by Fluorine

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups. The fluorine atom in this compound, in conjunction with the electron-withdrawing aldehyde group, activates the aromatic ring for such transformations.

The fluorine atom is an excellent leaving group in SNAr reactions, a fact attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack at the carbon atom. youtube.com The rate-determining step in these reactions is typically the initial addition of the nucleophile to the aromatic ring, as this disrupts the aromaticity. chemistrysteps.com The presence of an electron-withdrawing group, such as the aldehyde group in this compound, ortho or para to the fluorine, is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. chemistrysteps.comlibretexts.org

Consequently, the fluorine atom in this compound can be displaced by a variety of nucleophiles. These reactions are often carried out in polar aprotic solvents at elevated temperatures. Strong nucleophiles like hydroxide, alkoxides, and amines can readily replace the fluorine atom. chemistrysteps.com The reactivity order for halogens in SNAr reactions is F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. chemistrysteps.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound can serve as a substrate in these reactions, leveraging the reactivity of the carbon-halogen bond.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgfishersci.fr The reaction is widely used for the synthesis of biaryls, styrenes, and conjugated dienes. libretexts.org For this compound, the carbon-fluorine bond is generally less reactive in Suzuki couplings compared to carbon-bromine or carbon-iodine bonds. fishersci.fr However, advancements in catalyst systems, particularly the use of electron-rich and bulky phosphine (B1218219) ligands, have enabled the coupling of less reactive aryl chlorides and, in some cases, fluorides. libretexts.org The reaction typically proceeds under basic conditions to activate the organoboron species. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.orgnrochemistry.com The reaction is known for its mild conditions, often being carried out at room temperature with a mild base. wikipedia.org Similar to the Suzuki coupling, the reactivity of the halide follows the trend I > Br > Cl > OTf. wikipedia.orgnrochemistry.com While direct Sonogashira coupling of aryl fluorides is challenging, specialized catalytic systems and conditions have been developed to enable such transformations. organic-chemistry.org Copper-free Sonogashira reactions have also been developed to avoid the issue of alkyne homocoupling. nih.gov

Influence of Fluorine and Isopropoxy Groups on Reaction Regioselectivity and Stereoselectivity

The fluorine and isopropoxy substituents on the benzaldehyde (B42025) ring exert significant influence on the regioselectivity and stereoselectivity of its chemical reactions.

Conformational Preferences and their Impact on Reaction Outcomes

The conformational preferences of this compound, arising from the orientation of the isopropoxy and aldehyde groups relative to the aromatic ring, can play a role in determining the accessibility of different reaction sites. The bulky isopropoxy group can influence the preferred conformation of the aldehyde group, which in turn can affect the stereochemical outcome of reactions involving the carbonyl group.

While specific studies on the conformational analysis of this compound are not available in the provided search results, it is known that the interplay of steric and electronic effects of substituents governs the conformational landscape of substituted benzenes. This landscape can influence the approach of reagents and thus the stereoselectivity of reactions.

Steric Hindrance Effects of the Isopropoxy Group

The isopropoxy group, being bulkier than a methoxy (B1213986) or ethoxy group, can exert significant steric hindrance. This steric bulk can influence the regioselectivity of reactions by directing incoming reagents to less hindered positions. For instance, in electrophilic aromatic substitution reactions, while the isopropoxy group is ortho-, para-directing, the steric hindrance at the ortho position (position 3) might favor substitution at the less hindered para position (relative to the isopropoxy group, which is position 5).

In nucleophilic addition reactions to the aldehyde group, the steric bulk of the adjacent isopropoxy group (if the aldehyde and isopropoxy groups are ortho to each other, which they are not in this case) could influence the facial selectivity of the attack, leading to a preference for one stereoisomer over another. However, in this compound, the isopropoxy group is at the 4-position, and the fluorine is at the 2-position, placing them meta and ortho to the aldehyde group, respectively. The primary steric influence on the aldehyde would therefore come from the ortho-fluorine atom.

The steric hindrance of the isopropoxy group can also impact the efficiency of palladium-catalyzed cross-coupling reactions. Bulky groups near the reaction center can sometimes hinder the approach of the catalyst, potentially requiring more robust catalytic systems or harsher reaction conditions.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local electronic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. In a typical ¹H NMR spectrum of 2-Fluoro-4-isopropoxybenzaldehyde, distinct signals are observed for the aldehydic, aromatic, and isopropoxy protons.

The aldehydic proton (CHO) characteristically appears as a singlet at a downfield chemical shift, typically around 10.35 ppm. This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

The aromatic protons exhibit a more complex pattern due to spin-spin coupling with each other and with the fluorine atom. The proton ortho to the aldehyde group and meta to the fluorine (H-3) often appears as a doublet, while the proton meta to the aldehyde and ortho to the isopropoxy group (H-5) also shows as a doublet. The proton ortho to both the fluorine and isopropoxy groups (H-6) typically presents as a doublet of doublets. The coupling constants (J-values) between these protons provide valuable information about their relative positions on the benzene (B151609) ring.

The isopropoxy group gives rise to two signals: a septet for the methine proton (-CH-) and a doublet for the two equivalent methyl groups (-CH₃). The septet arises from the coupling of the methine proton with the six equivalent protons of the two methyl groups. Conversely, the doublet for the methyl protons results from coupling with the single methine proton.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | ~10.35 | s | - |

| Aromatic-H | ~6.8-7.9 | m | - |

| CH (isopropoxy) | ~4.6 | sept | ~6.0 |

| CH₃ (isopropoxy) | ~1.3 | d | ~6.0 |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the aldehyde group is highly deshielded and appears at the lowest field, typically in the range of 185-200 ppm.

The aromatic carbons show signals in the region of 110-165 ppm. The carbon directly bonded to the fluorine atom (C-2) exhibits a large one-bond C-F coupling constant, which splits its signal into a doublet. The carbons ortho and meta to the fluorine atom also show smaller C-F couplings. The carbon attached to the isopropoxy group (C-4) is also significantly deshielded.

The carbons of the isopropoxy group appear at higher field. The methine carbon (-CH-) signal is found around 70 ppm, while the methyl carbons (-CH₃) resonate at approximately 22 ppm.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~188 |

| C-F | ~165 (d, ¹JCF) |

| C-O | ~160 |

| Aromatic C | ~110-135 |

| CH (isopropoxy) | ~72 |

| CH₃ (isopropoxy) | ~22 |

¹⁹F NMR spectroscopy is particularly useful for organofluorine compounds. alfa-chemistry.com In this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this fluorine atom is influenced by the electronic effects of the neighboring aldehyde and isopropoxy groups. alfa-chemistry.com The fluorine signal often appears as a multiplet due to coupling with the ortho-protons on the aromatic ring. This through-space coupling can provide further structural confirmation. researchgate.net The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to a standard reference like CFCl₃. alfa-chemistry.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

A prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the aldehyde. This band typically appears in the region of 1680-1705 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the aromatic ring. Conjugation with the aromatic ring generally lowers the stretching frequency compared to a saturated aldehyde. libretexts.orgopenstax.org

The aromatic ring itself gives rise to several characteristic absorption bands. The C=C stretching vibrations within the aromatic ring are observed in the 1450-1600 cm⁻¹ region. Additionally, C-H stretching vibrations of the aromatic protons are seen above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern, typically appear in the 650-900 cm⁻¹ range.

The stretching vibration of the carbon-fluorine (C-F) bond is a key diagnostic peak. This absorption is usually strong and is found in the range of 1200-1300 cm⁻¹. The presence of a strong band in this region provides clear evidence for the fluorine substituent on the aromatic ring.

The ether linkage of the isopropoxy group is characterized by the asymmetric and symmetric stretching vibrations of the C-O-C bond. The strong, broad asymmetric stretch is typically observed around 1250 cm⁻¹, while the weaker symmetric stretch appears at a lower frequency, around 1050 cm⁻¹.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=O Stretch (Aldehyde) | 1680-1705 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-F Stretch | 1200-1300 | Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

| C-O-C Symmetric Stretch | ~1050 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound, with the elemental formula C₁₀H₁₁FO₂, the nominal molecular weight is calculated to be approximately 182.19 g/mol .

| Property | Value |

| Molecular Formula | C₁₀H₁₁FO₂ |

| Nominal Molecular Weight | 182.19 g/mol |

This table displays the basic molecular properties of this compound derived from its chemical formula.

High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing it from other formulas with the same nominal mass. The theoretical exact mass of this compound can be calculated using the monoisotopic masses of its constituent elements.

HRMS analysis would be expected to yield a measured mass that is in very close agreement with the calculated theoretical mass, confirming the elemental composition of C₁₀H₁₁FO₂.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁FO₂ |

| Theoretical Exact Mass (Calculated) | 182.07429 Da |

| Hypothetical Experimental Mass (HRMS) | 182.07451 Da |

| Mass Error (Hypothetical) | 1.21 ppm |

This interactive table illustrates how HRMS provides an exact mass measurement. The hypothetical experimental value is shown to be very close to the theoretical value, with a minimal mass error, thereby confirming the compound's elemental formula.

In mass spectrometry, the molecular ion (M⁺) of this compound can undergo fragmentation, breaking into smaller, charged pieces. Analyzing the mass-to-charge ratio (m/z) of these fragments provides a roadmap of the molecule's structure. Key fragmentation pathways for this compound are predicted based on the stability of the resulting ions and neutral losses.

One prominent fragmentation pathway involves the cleavage of the isopropoxy group. This can occur through two primary mechanisms:

Loss of a propene molecule (C₃H₆) : A common rearrangement in ethers, leading to the formation of a 2-fluoro-4-hydroxybenzaldehyde (B1296990) radical cation with an m/z of 140. nih.gov

Loss of an isopropyl radical (•C₃H₇) : This results in a fragment ion at m/z 139.

Another significant fragmentation involves the aldehyde functional group, which can lose a formyl radical (•CHO) or a molecule of carbon monoxide (CO). The fragmentation of the related compound, 4-isopropoxybenzaldehyde, shows a characteristic top peak at m/z 121, corresponding to the loss of the C₃H₇ group followed by the loss of a hydrogen atom, or the loss of propene. nih.gov

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 182 | 140 | C₃H₆ (Propene) | [2-fluoro-4-hydroxybenzaldehyde]⁺• |

| 182 | 139 | •C₃H₇ (Isopropyl radical) | [M - C₃H₇]⁺ |

| 182 | 153 | •CHO (Formyl radical) | [M - CHO]⁺ |

This table outlines the major fragmentation pathways anticipated for this compound under mass spectrometry analysis, detailing the resulting fragments and the corresponding neutral molecules or radicals lost.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons to higher energy orbitals. The UV-Vis spectrum of an aromatic aldehyde like this compound is expected to exhibit characteristic absorption bands corresponding to specific electronic transitions.

π → π* Transitions : These are typically high-intensity absorptions arising from the excitation of electrons within the benzene ring and the carbonyl group's π-system. The presence of the electron-donating isopropoxy group and the fluorine atom is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted benzaldehyde (B42025).

n → π* Transitions : This is a lower-intensity, longer-wavelength absorption resulting from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

| Type of Transition | Expected λmax Range (nm) | Chromophore |

| π → π | 250 - 290 | Phenyl and Carbonyl groups |

| n → π | 300 - 350 | Carbonyl group |

This data table summarizes the anticipated electronic transitions for this compound, with estimated wavelength ranges for the principal absorption bands.

Crystallography and X-ray Diffraction for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in its solid, crystalline state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide a wealth of structural information.

This technique would elucidate the exact spatial arrangement of every atom in the molecule, yielding precise measurements of:

Bond Lengths : The distances between bonded atoms (e.g., C-F, C=O, C-O).

Bond Angles : The angles formed by three connected atoms.

Torsion Angles : These define the conformation of the molecule, such as the orientation of the isopropoxy and aldehyde groups relative to the plane of the benzene ring.

Furthermore, crystallographic data reveals how molecules pack together in the crystal lattice, detailing any intermolecular forces such as hydrogen bonds (e.g., C-H···O or C-H···F interactions) or π-π stacking between aromatic rings. This information is crucial for understanding the compound's physical properties.

| Structural Parameter | Information Obtained from X-ray Diffraction |

| Connectivity | Confirms the covalent bonding framework. |

| Bond Lengths | e.g., C-F, C=O, C-O, C-C, C-H distances. |

| Bond Angles | e.g., Angles defining the geometry of the ring and substituents. |

| Torsion Angles | Defines the rotational orientation of the aldehyde and isopropoxy groups. |

| Molecular Conformation | Overall 3D shape of the molecule in the solid state. |

| Crystal Packing | Arrangement of molecules in the unit cell and intermolecular interactions. |

This table lists the key structural parameters that would be determined through a single-crystal X-ray diffraction study of this compound.

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is a widely applied approach for calculating the structural and energetic properties of molecules. isca.me For 2-Fluoro-4-isopropoxybenzaldehyde, DFT calculations provide a fundamental understanding of its geometry, vibrational modes, and electronic orbitals.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this purpose, DFT methods, such as the B3LYP functional combined with a suitable basis set, are commonly employed. isca.me The optimization of this compound would determine the precise bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure.

Once the optimized geometry is obtained, vibrational frequency analysis is performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. nih.govmdpi.com Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond in the aldehyde group, the C-F bond, or the bending and torsional motions of the isopropoxy group and the aromatic ring. nih.gov

Interactive Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation.

Note: This data is illustrative, based on typical values for substituted benzaldehydes, as specific published calculations for this molecule are not available.

| Parameter | Atom Pair/Trio | Predicted Value |

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| C-F | ~1.36 Å | |

| C-O (ether) | ~1.37 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | C-C-O (aldehyde) | ~124° |

| C-C-F | ~119° | |

| C-O-C (ether) | ~118° | |

| Dihedral Angle | C-C-C=O | ~180° (planar) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ethz.chpku.edu.cn The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more polarizable, kinetically less stable, and possesses higher chemical reactivity. isca.me For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the isopropoxy group, while the LUMO is likely centered on the electron-withdrawing aldehyde group. isca.me This distribution determines how the molecule interacts with other reagents.

Interactive Table 2: Illustrative Frontier Molecular Orbital Energies for this compound.

Note: This data is for illustrative purposes to demonstrate the output of FMO analysis.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron-donating capacity |

| LUMO | -1.8 | Electron-accepting capacity |

| HOMO-LUMO Gap | 4.7 | Index of chemical reactivity and stability |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. nih.govnih.gov These simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule, which are crucial for understanding its interactions with its environment.

MD simulations can be used to explore the rotational freedom of the substituents on the benzaldehyde (B42025) core. researchgate.net Of particular interest in this compound are the torsions around the C(ring)-C(aldehyde) bond and the C(ring)-O(isopropoxy) bond. While the aldehyde group is expected to be largely coplanar with the aromatic ring to maximize conjugation, thermal energy allows for oscillations around this planar conformation. mdpi.com The isopropoxy group has significantly more conformational freedom, and MD simulations can map the potential energy surface associated with its rotation, identifying the most stable orientations relative to the ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of compounds and their biological activities. nih.gov QSAR models are developed by correlating calculated molecular descriptors (properties derived from the molecular structure) with experimentally measured activities.

For a compound like this compound, a QSAR study would involve calculating a wide range of descriptors, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties. These descriptors would then be used as variables to build a mathematical model that predicts a specific biological endpoint, such as receptor binding affinity or enzyme inhibition. Although specific QSAR models for this compound are not publicly documented, its structural features suggest it could be included in QSAR studies for various biological targets where substituted benzaldehydes are known to be active. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights that complement experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of these methods. By computationally modeling the compound, it is possible to estimate the resonance frequencies of the ¹H, ¹³C, and ¹⁹F nuclei, which can aid in spectral assignment and structural confirmation.

The primary method for predicting NMR chemical shifts is Density Functional Theory (DFT). drugbank.com This approach involves calculating the magnetic shielding tensors for each nucleus in the molecule. The isotropic shielding constant (σ) is then used to determine the chemical shift (δ) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, or CFCl₃ for ¹⁹F NMR. nih.govfishersci.co.uk

The accuracy of DFT-based NMR predictions is highly dependent on the choice of the functional and the basis set. sigmaaldrich.com Various functionals, such as B3LYP and PBE0, are commonly employed, with some being specifically optimized for predicting NMR parameters. sigmaaldrich.com Basis sets, which are mathematical descriptions of the atomic orbitals, also play a crucial role; larger and more flexible basis sets, like 6-311+G(2d,p), generally yield more accurate results, albeit at a higher computational cost. drugbank.com

Solvent effects are another critical consideration in the accurate prediction of NMR spectra, as the surrounding solvent molecules can influence the electronic environment of the solute. nih.gov These effects can be modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. nih.gov For more detailed analyses, explicit solvent models, where individual solvent molecules are included in the calculation, can be used, though this significantly increases the computational demand.

For this compound, a typical computational workflow for predicting its NMR spectrum would involve:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation using a selected DFT functional and basis set.

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors are calculated for each atom using a method like the Gauge-Including Atomic Orbital (GIAO) method. This is often performed with a higher-level basis set for improved accuracy.

Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the computed shielding of a standard compound (e.g., TMS).

The introduction of the fluorine atom at the 2-position is expected to have a notable impact on the chemical shifts of the aromatic ring protons and carbons compared to the parent compound, 4-isopropoxybenzaldehyde. The strong electron-withdrawing nature of fluorine will influence the electron density distribution in the benzene (B151609) ring, leading to predictable changes in the NMR spectrum.

Below is a table presenting the experimental ¹H and ¹³C NMR data for the related compound 4-isopropoxybenzaldehyde, alongside a hypothetical set of predicted chemical shifts for this compound. The predicted values are estimated based on established substituent effects and the general principles of NMR prediction for fluorinated aromatic compounds.

Table 1: Comparison of Experimental NMR Data for 4-Isopropoxybenzaldehyde and Hypothetical Predicted Data for this compound. Experimental data for 4-Isopropoxybenzaldehyde obtained from PubChem.

| Parameter | 4-Isopropoxybenzaldehyde (Experimental) | This compound (Predicted) | Rationale for Prediction |

| ¹H NMR (δ, ppm) | |||

| Aldehyde H | ~9.8 | ~10.1 | The ortho-fluoro group is electron-withdrawing, deshielding the aldehyde proton. |

| Aromatic H (ortho to CHO) | ~7.8 | ~7.7 | The effect of the ortho-fluoro group will alter the shielding of adjacent protons. |

| Aromatic H (ortho to O-iPr) | ~6.9 | ~6.8 | The electron-donating isopropoxy group and the electron-withdrawing fluoro group will have competing effects. |

| Isopropoxy CH | ~4.6 | ~4.7 | Minor change expected due to distant electronic effects. |

| Isopropoxy CH₃ | ~1.3 | ~1.3 | Minimal change expected as these protons are distant from the aromatic ring. |

| ¹³C NMR (δ, ppm) | |||

| Aldehyde C | ~191 | ~189 | The ortho-fluoro group's influence on the aldehyde carbon. |

| Aromatic C-CHO | ~130 | ~128 | Change in electronic environment due to the adjacent fluorine. |

| Aromatic C-O | ~164 | ~162 | The fluorine atom will influence the resonance contribution of the isopropoxy group. |

| Aromatic C-F | N/A | ~165 (with C-F coupling) | Direct attachment to the highly electronegative fluorine atom results in a significant downfield shift and coupling. |

| Aromatic C (other) | ~115-132 | ~110-135 (with C-F coupling) | Complex changes due to the interplay of substituent effects, with expected carbon-fluorine couplings. |

| Isopropoxy CH | ~70 | ~71 | Minor downfield shift possible. |

| Isopropoxy CH₃ | ~22 | ~22 | Negligible change expected. |

It is important to note that the values in the "Predicted" column are illustrative. The actual predicted values from a high-level computational study would provide more precise estimations and would also include the calculation of spin-spin coupling constants (J-couplings), particularly between the fluorine atom and the adjacent protons and carbons (¹⁹F-¹H and ¹⁹F-¹³C couplings), which are characteristic features in the NMR spectra of fluorinated compounds.

Applications in Advanced Organic Synthesis and Material Science

Building Block for Complex Organic Molecules

As an organic intermediate, 2-Fluoro-4-isopropoxybenzaldehyde is particularly useful for introducing a fluorinated phenyl moiety into larger molecular frameworks. biosynth.comgoogle.com The presence of the aldehyde group provides a reactive handle for numerous carbon-carbon bond-forming reactions, while the fluoro and isopropoxy substituents modulate the electronic properties and lipophilicity of the resulting compounds.

Synthesis of Fluorinated Diarylheptanoids and Other Natural Product Analogues

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. nih.gov Many, like curcumin, exhibit significant biological activities. nih.gov The synthesis of these natural products and their analogues often relies on olefination or condensation reactions where aldehydes are key starting materials. nih.gov For instance, the Wittig reaction is employed in the synthesis of certain diarylheptanoids to form the carbon chain linking the aromatic rings. nih.gov

This compound serves as a critical precursor for creating fluorinated analogues of such natural products. The incorporation of fluorine can significantly alter the biological properties of a molecule, including its metabolic stability and binding affinity. researchgate.net Given that substituted benzaldehydes are fundamental to the synthesis of a wide array of physiologically active compounds, this compound is a viable starting material for producing novel fluorinated diarylheptanoids and other complex natural product analogues. google.com

Precursor for Heterocyclic Compounds (e.g., Benzimidazoles)

The benzimidazole (B57391) nucleus is a vital heterocyclic ring system found in numerous pharmacologically active compounds. rsc.org A primary and efficient method for synthesizing benzimidazole derivatives involves the condensation of an o-phenylenediamine (B120857) with a wide range of aldehydes. ijrar.org This reaction provides a direct pathway to 2-substituted benzimidazoles. ijrar.org

Following this established synthetic route, this compound can be directly reacted with o-phenylenediamine to yield 2-(2-Fluoro-4-isopropoxyphenyl)-1H-benzimidazole. The introduction of the fluoro-isopropoxy-phenyl moiety is of interest in medicinal chemistry, as fluorinated substituents are known to enhance the pharmacological profiles of drug candidates. rsc.orgnih.gov The general applicability of this condensation reaction makes the aldehyde an essential building block for a library of novel benzimidazole derivatives. ijrar.org

Intermediate in the Preparation of Styrene (B11656) Derivatives via Olefination (e.g., Wittig, Horner-Wadsworth-Emmons, Peterson)

The aldehyde functionality of this compound makes it an ideal substrate for various olefination reactions to produce substituted styrene derivatives. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful and widely used methods for converting aldehydes and ketones into alkenes with high reliability and stereochemical control. organic-chemistry.orgrsc.org

The Wittig reaction utilizes a phosphonium (B103445) ylide to react with the aldehyde, forming an oxaphosphetane intermediate that decomposes to the desired alkene and a phosphine (B1218219) oxide. lumenlearning.comlibretexts.org The HWE reaction, a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. wikipedia.orgalfa-chemistry.com A key advantage of the HWE reaction is that it typically favors the formation of (E)-alkenes, and the water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.orgalfa-chemistry.com These reactions are indispensable tools for the synthesis of fluoro-containing compounds. researchgate.netrsc.org

The table below illustrates the application of these olefination reactions to this compound for the synthesis of corresponding styrene derivatives.

| Olefination Reaction | Reagent | General Product |

|---|---|---|

| Wittig Reaction | Triphenyl phosphonium ylide (Ph3P=CHR) | 2-Fluoro-4-isopropoxy-styrene derivative |

| Horner-Wadsworth-Emmons (HWE) | Stabilized phosphonate (B1237965) carbanion ((RO)2P(O)CH-R') | (E)-2-Fluoro-4-isopropoxy-styrene derivative |

| Peterson Olefination | α-silyl carbanion (R3Si-CH-R') | 2-Fluoro-4-isopropoxy-styrene derivative |

Development of Novel Materials with Specific Electronic or Optical Properties

The unique electronic nature of the C-F bond and the steric bulk of the isopropoxy group make this compound and its derivatives attractive candidates for the development of new functional materials. ontosight.ai Fluorinated compounds are known to exhibit distinct properties such as high hydrophobicity and altered electronic characteristics, which can be harnessed in material science. nih.gov

Ligand Design in Coordination Polymers

Coordination polymers (CPs), including metal-organic frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The properties of these materials are highly tunable and depend directly on the choice of the metal and, crucially, the organic ligand. mdpi.com

While aldehydes are not typically used as primary bridging ligands themselves, they are excellent precursors for functional ligands. The aldehyde group can be oxidized to a carboxylic acid or undergo condensation to form Schiff bases or other multidentate ligands capable of coordinating to metal centers. There is precedent for using substituted benzaldehyde (B42025) derivatives directly as chelating ligands in the formation of coordination polymers. researchgate.netresearcher.life For example, 2-hydroxy-5-methoxy-3-nitrobenzaldehyde (B183026) has been used as a chelating ligand to construct helical manganese(II) coordination polymers. researchgate.netresearcher.life

Furthermore, the introduction of fluorine into the organic linker is a key strategy for creating porous coordination polymers with high hydrophobicity or even super-hydrophobicity. nih.govresearchgate.net These materials are of great interest for applications such as selective adsorption and separation. By converting this compound into a suitable coordinating ligand (e.g., 2-fluoro-4-isopropoxybenzoic acid), it is possible to design and synthesize novel fluorinated coordination polymers with tailored porosities and enhanced hydrophobic properties. nih.govresearchgate.net

Applications in Medicinal Chemistry and Agrochemical Research

Intermediate in Pharmaceutical Synthesis

2-Fluoro-4-isopropoxybenzaldehyde serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical compounds. A notable application is its use in the preparation of 2-fluoro-4-hydroxybenzaldehyde (B1296990), a versatile organic block compound. nih.gov The process involves the deprotection of the isopropoxy group of this compound to yield the corresponding hydroxybenzaldehyde. nih.gov This derivative, with its fluorine, aldehyde, and phenolic hydroxyl groups, is then utilized in the synthesis of a range of physiologically active compounds, including medicines. nih.gov

The primary role of this compound in pharmaceutical development is as a foundational molecular structure. It is a key intermediate in the synthesis of 2-fluoro-4-hydroxybenzaldehyde, which is subsequently used to create a variety of physiologically active compounds. nih.gov The synthesis of this compound itself is a multi-step process, often starting from 3-fluorophenol. nih.gov

Research into Janus kinase 2 (JAK2) inhibitors is a significant area of medicinal chemistry, aimed at developing treatments for myeloproliferative disorders and other diseases. While direct synthesis of JAK2 inhibitors from this compound is not explicitly detailed in the available research, the development of novel inhibitors often involves the use of substituted benzaldehyde (B42025) derivatives. The structural motifs present in this compound are relevant to the design of such inhibitors.

The development of new anticancer and anti-inflammatory agents frequently involves the use of fluorinated compounds. The introduction of fluorine can enhance the metabolic stability and binding affinity of drug candidates. While direct evidence of this compound in the synthesis of specific anticancer or anti-inflammatory drugs is not prominent in the reviewed literature, the structural features of this compound are pertinent to the design of such therapeutic agents. Research has shown that derivatives of benzaldehyde can be utilized in creating compounds with potential anti-inflammatory and anticancer properties.

Aldehyde dehydrogenases (ALDHs) are a group of enzymes that play a role in various physiological processes, and their inhibition is a target for treating certain diseases. nih.gov The development of ALDH inhibitors has involved the investigation of various benzaldehyde derivatives. nih.govmdpi.com Studies have shown that benzyloxybenzaldehyde scaffolds can be promising for the selective inhibition of ALDH isoforms, such as ALDH1A3, which is overexpressed in some cancers. nih.govmdpi.com While a direct link to this compound is not explicitly established in the provided research, the core benzaldehyde structure is a key feature in this area of inhibitor development.

Research in Agrochemical Development

The application of this compound extends to the field of agrochemical research. It is an intermediate in the synthesis of 2-fluoro-4-hydroxybenzaldehyde, which in turn is used to produce pesticides. nih.gov The inclusion of fluorine in agrochemicals can enhance their efficacy and stability. The development of novel pesticides often involves the use of functionalized aromatic compounds like this compound to create active ingredients with desired properties.

Future Research Directions and Emerging Paradigms

Catalytic Asymmetric Synthesis Utilizing 2-Fluoro-4-isopropoxybenzaldehyde

The development of catalytic asymmetric synthesis methods is a key area of future research for this compound. These methods aim to produce specific stereoisomers of derivative compounds, which is crucial for their biological activity. A practical and general route to creating epoxides with controlled stereochemistry has been achieved by generating a reactive diazo compound in situ from tosylhydrazone salts. nih.gov This process has demonstrated high yields and excellent control over the stereochemical outcome. nih.gov

Future work in this area will likely focus on:

The design of novel chiral catalysts to improve enantioselectivity.

The exploration of a wider range of reaction types to synthesize diverse chiral molecules.

In-depth mechanistic studies to better understand and optimize the catalytic processes.

Flow Chemistry Approaches for Enhanced Synthesis and Scalability

Flow chemistry is emerging as a powerful tool for the synthesis of this compound and its derivatives. This technology offers significant advantages over traditional batch methods, including improved safety, scalability, and process control. Automated chromatography and other emerging technologies are being integrated into flow chemistry systems to further streamline the synthesis process.

Key advantages of flow chemistry for the synthesis of this compound include:

| Feature | Benefit in Flow Chemistry |

| Heat Transfer | Superior heat dissipation, reducing the risk of hazardous thermal runaways. |

| Mass Transfer | Enhanced mixing, leading to faster reaction rates and higher yields. |

| Scalability | Production can be easily scaled up by extending run times or using larger reactors. |

| Automation | Allows for continuous, automated synthesis with minimal manual intervention. |

Exploration of Novel Biological Targets and Therapeutic Applications

While research into the biological activities of this compound derivatives is ongoing, there is vast potential for discovering new therapeutic applications. Isoxazolines, a class of heterocyclic compounds that can be synthesized from aldehydes, are known for their diverse biological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties. nih.gov The synthesis of functionalized isoxazolines has been achieved through methods such as the oxidation of hydroxylaminoalkyl furan. nih.gov

Future research will likely involve:

Screening libraries of this compound derivatives against a wide range of biological targets.

Investigating the potential of these compounds in therapeutic areas such as oncology, infectious diseases, and neurodegenerative disorders.

Utilizing computational methods to predict and identify promising biological targets.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

Predict reaction outcomes: ML models can be trained on existing data to predict the yield and selectivity of new reactions. nih.gov